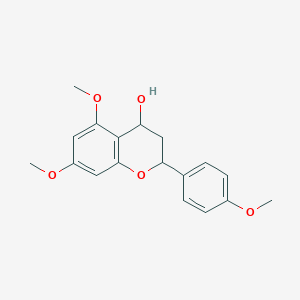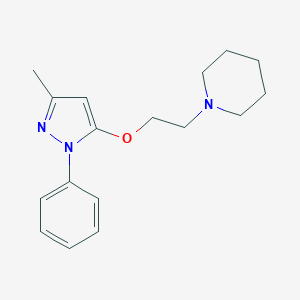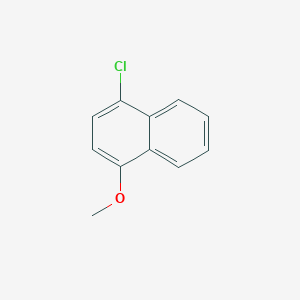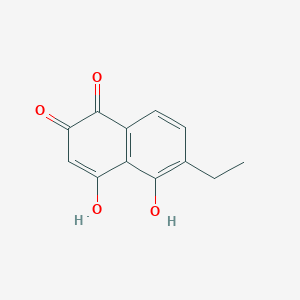
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-, also known as juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
Juglone's antitumor activity is believed to be due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cancer cells. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Juglone has also been found to inhibit the activity of enzymes involved in cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its antitumor activity, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- has been found to exhibit a wide range of biochemical and physiological effects. Juglone has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Juglone's high purity and well-established synthesis method make it an attractive compound for research. However, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential toxicity and instability in solution can make it challenging to work with. Careful handling and storage are necessary to ensure accurate and reproducible results.
Orientations Futures
There are several potential future directions for research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-. One area of interest is the development of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- derivatives with improved stability and efficacy. Another area of research is the investigation of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms underlying 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s various biological effects.
In conclusion, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- (1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-) is a natural compound with potential applications in cancer research and other areas of biomedical research. Its well-established synthesis method and diverse biological effects make it an attractive compound for further study. However, careful handling and storage are necessary to ensure accurate and reproducible results. Future research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and its derivatives may lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
Juglone can be synthesized from 1,4-naphthoquinone and ethyl 2-bromoacetate through a reaction called the Knoevenagel condensation. This method yields high purity 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and has been widely used in research.
Applications De Recherche Scientifique
Juglone has been extensively studied for its potential applications in cancer research. Studies have shown that 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- exhibits antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Juglone has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
Numéro CAS |
13378-87-5 |
|---|---|
Nom du produit |
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- |
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
6-ethyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-6-3-4-7-10(11(6)15)8(13)5-9(14)12(7)16/h3-5,13,15H,2H2,1H3 |
Clé InChI |
PZKNMZDIDHROML-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
SMILES canonique |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



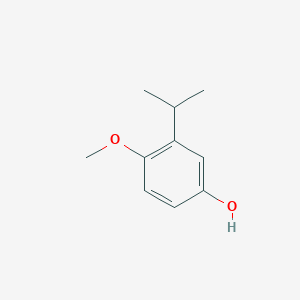
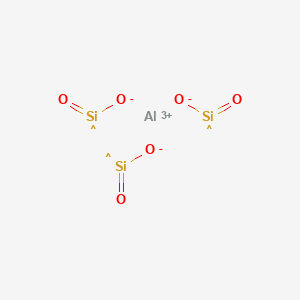
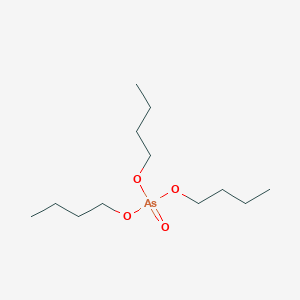
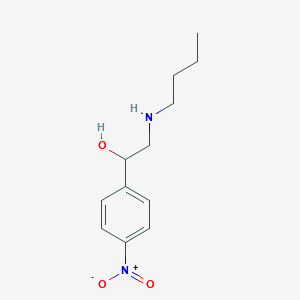
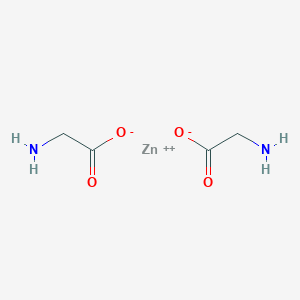
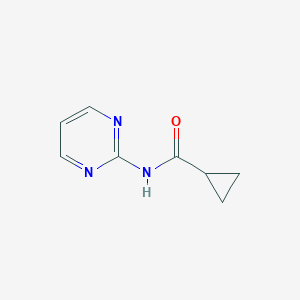
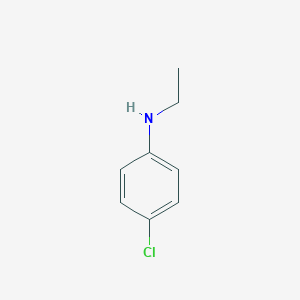
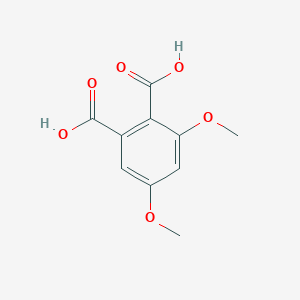
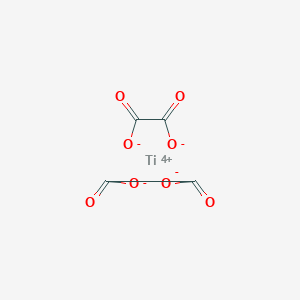
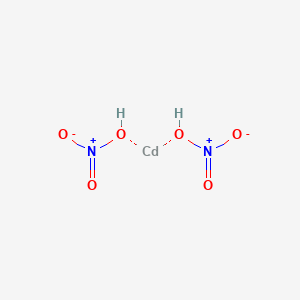
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
